molecular formula C5H10BrNO2S B2460986 3-(Bromomethyl)-1-methanesulfonylazetidine CAS No. 1850205-92-3

3-(Bromomethyl)-1-methanesulfonylazetidine

Katalognummer: B2460986
CAS-Nummer: 1850205-92-3
Molekulargewicht: 228.1
InChI-Schlüssel: KXELYSYKYZUVTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1-methanesulfonylazetidine is a useful research compound. Its molecular formula is C5H10BrNO2S and its molecular weight is 228.1. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-1-methanesulfonylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1-methanesulfonylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(bromomethyl)-1-methylsulfonylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXELYSYKYZUVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850205-92-3
Record name 3-(bromomethyl)-1-methanesulfonylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-(Bromomethyl)-1-methanesulfonylazetidine (CAS 1850205-92-3): A Strategic Bifunctional Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the multi-parameter optimization (MPO) space of modern drug discovery, the strategic selection of chemical building blocks is paramount. 3-(Bromomethyl)-1-methanesulfonylazetidine (CAS: 1850205-92-3) has emerged as a highly versatile, bifunctional electrophilic scaffold. By combining the rigid, low-lipophilicity vector of an azetidine ring with a metabolically stable methanesulfonyl group and a highly reactive bromomethyl electrophile, this compound enables the rapid functionalization of heterocyclic cores. This whitepaper provides an authoritative guide on its structural rationale, synthetic methodologies, and integration into targeted therapeutics such as kinase inhibitors.

Physicochemical Properties & Molecular Identity

Understanding the baseline metrics of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative molecular data is summarized below.

Table 1: Physicochemical and Identity Metrics

PropertyValueStructural Impact
Chemical Name 3-(Bromomethyl)-1-methanesulfonylazetidineDefines the bifunctional nature of the scaffold.
CAS Number 1850205-92-3Unique identifier for procurement and IP tracking.
Molecular Formula C5H10BrNO2SHigh Fsp3​ character improves clinical success rates.
Molecular Weight 228.11 g/mol Low molecular weight allows for fragment-like integration.
LogP (Predicted) ~0.8 - 1.2Highly polar; improves aqueous solubility of the final API.
Key Reactive Site Primary Alkyl Bromide ( −CH2​Br )Optimized for rapid, sterically unhindered SN​2 displacement.

Data supported by commercial chemical databases .

Structural Rationale in Drug Design

The architecture of 3-(bromomethyl)-1-methanesulfonylazetidine is not accidental; it is engineered to solve specific pharmacokinetic and structural liabilities in drug development.

  • The Azetidine Core: Historically, medicinal chemists relied heavily on piperidines and pyrrolidines. However, the 4-membered azetidine ring offers a superior rigid spatial vector that restricts conformational flexibility, locking pharmacophores into ideal geometries for target binding. Furthermore, it significantly lowers lipophilicity, which correlates with reduced off-target toxicity and improved metabolic stability.

  • The Methanesulfonyl Group: The sulfonamide moiety serves a dual purpose. Synthetically, it acts as an electron-withdrawing protecting group that neutralizes the basicity of the azetidine nitrogen. Pharmacologically, it eliminates hERG channel liabilities (often caused by basic amines) and acts as a potent hydrogen-bond acceptor to interact with kinase hinge regions or GPCR binding sites.

  • The Bromomethyl Group: As a primary alkyl halide extended by one carbon from the ring, it acts as a premier electrophile. It undergoes clean SN​2 reactions with nitrogen, oxygen, and sulfur nucleophiles without suffering from the steric hindrance that would occur if the leaving group were directly attached to the azetidine ring.

Synthetic Methodologies

The de novo synthesis of the title compound requires careful reagent selection to prevent the ring-opening of the highly strained 4-membered azetidine core. The process begins with the commercially available 1-Boc-3-(hydroxymethyl)azetidine.

SynthWorkflow A 1-Boc-3-(hydroxymethyl)azetidine B Deprotection (TFA, DCM, 0°C to RT) A->B C 3-(Hydroxymethyl)azetidine TFA Salt B->C D Sulfonylation (MsCl, Et3N, DCM, 0°C) C->D E (1-Methanesulfonylazetidin-3-yl)methanol D->E F Appel Bromination (CBr4, PPh3, DCM, 0°C) E->F G 3-(Bromomethyl)-1-methanesulfonylazetidine CAS: 1850205-92-3 F->G

Figure 1: Three-step synthetic workflow for 3-(bromomethyl)-1-methanesulfonylazetidine.

Causality in Reagent Selection: The conversion of the intermediate (1-methanesulfonylazetidin-3-yl)methanol to the final bromide explicitly utilizes the Appel reaction ( CBr4​/PPh3​ ) rather than Phosphorus tribromide ( PBr3​ ). PBr3​ generates highly acidic equivalents of HBr during the reaction, which can protonate the azetidine oxygen/nitrogen and trigger an unwanted electrophilic ring-opening sequence. The Appel reaction operates under mild, near-neutral conditions, preserving the integrity of the strained ring.

Applications in Targeted Therapeutics

This scaffold is heavily utilized in the synthesis of next-generation kinase inhibitors. A prominent example is its integration into Fibroblast Growth Factor Receptor 4 (FGFR4) and FGFR3 inhibitors .

In recent patent literature , the 3-(bromomethyl)-1-methanesulfonylazetidine building block is used to N-alkylate a pyrazole core. The resulting 1-(methylsulfonyl)azetidin-3-ylmethyl appendage projects into the solvent-exposed region of the FGFR kinase domain, improving the molecule's solubility while the sulfone moiety engages in critical water-mediated hydrogen bonding networks, driving sub-nanomolar IC50​ potencies.

AlkylationPathway A 3-(Bromomethyl)-1-methanesulfonylazetidine (Electrophile) C SN2 Alkylation (Cs2CO3, DMF, 80°C) A->C B Heterocyclic Core (e.g., Pyrazole NH) B->C D N-Alkylated Intermediate C->D E Downstream Cross-Coupling D->E F Final API (e.g., FGFR Inhibitor) E->F

Figure 2: Integration of the azetidine building block into a target API via SN2 alkylation.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the mechanistic reasoning alongside the step-by-step procedures.

Protocol A: Appel Bromination to Yield the Target Scaffold

Objective: Convert (1-methanesulfonylazetidin-3-yl)methanol to 3-(bromomethyl)-1-methanesulfonylazetidine.

  • Preparation: Dissolve (1-methanesulfonylazetidin-3-yl)methanol (1.0 eq) and Carbon tetrabromide ( CBr4​ , 1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Causality: The subsequent addition is highly exothermic; cooling prevents thermal degradation of the azetidine.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (EtOAc:Hexanes 1:1). The reaction is complete when the starting material spot is consumed.

  • Purification (Self-Validation): Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether. Causality: Triphenylphosphine oxide ( O=PPh3​ ), the primary byproduct, is insoluble in cold ether and will precipitate, allowing for rapid removal via filtration. Purify the filtrate via silica gel chromatography to afford the pure product as a white solid.

Protocol B: General SN​2 Alkylation of a Heterocycle

Objective: Append the azetidine scaffold to a pyrazole-containing API core.

Table 2: SN2 Alkylation Optimization Parameters

BaseSolventTemperatureYield (%)Causality / Observation
K2​CO3​ MeCN80°C45%Poor solubility of the base limits the reaction rate.
NaH THF0°C to RT60%Base is too strong; causes partial degradation of the electrophile.
Cs2​CO3​ DMF 80°C 92% Optimal "cesium effect" maximizes naked nucleophilicity.
  • Setup: In a dry round-bottom flask, combine the pyrazole core (1.0 eq) and Cesium carbonate ( Cs2​CO3​ , 2.0 eq) in anhydrous N,N -Dimethylformamide (DMF).

  • The "Cesium Effect": Stir for 30 minutes at room temperature. Causality: The large ionic radius of the cesium cation weakly coordinates the pyrazole anion, creating a highly reactive "naked" nucleophile.

  • Alkylation: Add 3-(bromomethyl)-1-methanesulfonylazetidine (1.1 eq) in one portion. Heat the mixture to 80°C for 4-6 hours.

  • Workup: Quench with water and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate for downstream cross-coupling.

Conclusion

3-(Bromomethyl)-1-methanesulfonylazetidine (CAS 1850205-92-3) represents a triumph of rational fragment design. By merging the rigid, low-toxicity profile of an azetidine ring with the metabolic stability of a sulfonamide and the synthetic reliability of a primary bromide, it provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of complex therapeutics.

References

  • Title: (1-methanesulfonylazetidin-3-yl)methanol (CID 65993593). Source: PubChem. URL: [Link][1]

  • Title: Bicyclic heterocycles as FGFR4 inhibitors (US Patent US11173162B2). Source: Google Patents. URL: [2][3]

Sources

Structural Profiling and Synthetic Methodologies of 3-(Bromomethyl)-1-methanesulfonylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the rigidification of molecular scaffolds and the mitigation of metabolic liabilities. 3-(Bromomethyl)-1-methanesulfonylazetidine (CAS 1850205-92-3) has emerged as a highly versatile bifunctional building block[1]. By combining the conformational restriction of an azetidine ring, the metabolic stability of an N-methanesulfonyl (mesyl) group, and the electrophilic reactivity of a bromomethyl moiety, this compound serves as a critical intermediate in the synthesis of complex therapeutics, including PROTACs and kinase inhibitors[2].

This technical guide provides an in-depth analysis of its structural rationale, details self-validating synthetic protocols, and outlines its applications in drug development.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-(Bromomethyl)-1-methanesulfonylazetidine is highly intentional, addressing several common attrition factors in drug discovery:

  • Azetidine Core: Acts as a rigid, low-lipophilicity bioisostere for larger saturated heterocycles (like piperidine or pyrrolidine). The four-membered ring restricts conformational flexibility, which can decrease the entropic penalty upon target binding.

  • N-Methanesulfonyl Group: The mesylation of the azetidine nitrogen drastically reduces its basicity. Highly basic amines (like unsubstituted piperidines) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The mesyl group abolishes this basicity, mitigating hERG liabilities while simultaneously blocking oxidative metabolism (e.g., CYP450-mediated N-dealkylation or α-oxidation).

  • Bromomethyl Moiety: Serves as a primary alkyl halide, offering an ideal, sterically unhindered electrophilic center for SN2 nucleophilic substitution.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Specification
Chemical Name 3-(Bromomethyl)-1-methanesulfonylazetidine
CAS Registry Number 1850205-92-3
Molecular Formula C5H10BrNO2S
Molecular Weight 228.11 g/mol
Structural Class N-Sulfonylated Azetidine / Alkyl Halide

| Reactivity Profile | Electrophilic (SN2 active) |

Table 2: Pharmacokinetic Impact of N-Mesyl Azetidine vs. Traditional Heterocycles

Structural Motif Typical pKa Lipophilicity (LogP) CYP450 Metabolic Stability hERG Liability
Piperidine ~9.5 - 10.5 High Moderate (prone to α-oxidation) High
N-Methylpiperidine ~10.0 Higher Low (N-demethylation) Very High
Unsubstituted Azetidine ~10.4 Low Moderate Moderate

| N-Mesyl Azetidine | < 2.0 | Moderate | High (blocks N-oxidation) | Low (reduced basicity) |

Synthetic Methodologies and Self-Validating Protocols

While the compound can be synthesized de novo via the of N-mesyl-3-(hydroxymethyl)azetidine[3], the most efficient and scalable route utilizes the commercially available PROTAC linker[4].

Synth A 1-Boc-3-(bromomethyl)azetidine B 3-(bromomethyl)azetidine TFA salt A->B Step 1: TFA / DCM (Boc Deprotection) C 3-(Bromomethyl)-1-methanesulfonylazetidine B->C Step 2: MsCl, Et3N / DCM (N-Sulfonylation)

Fig 1. Two-step synthetic workflow for 3-(Bromomethyl)-1-methanesulfonylazetidine.

Protocol 1: Synthesis from 1-Boc-3-(bromomethyl)azetidine

Step 1: Boc Deprotection

  • Reagents: 1-Boc-3-(bromomethyl)azetidine (1.0 eq), Trifluoroacetic acid (TFA, 10.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the starting material in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add TFA dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Causality & Logic: The bulky tert-butoxycarbonyl (Boc) group is acid-labile. TFA protonates the carbamate, driving fragmentation into isobutylene gas and CO₂. Conducting the initial addition at 0 °C controls the exothermic release of gas and prevents acid-catalyzed ring-opening of the strained azetidine core.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 250.04 for ¹²C/⁷⁹Br) disappears, replaced by the free amine mass (m/z 150.98).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the intermediate TFA salt as a viscous oil.

Step 2: N-Sulfonylation

  • Reagents: 3-(bromomethyl)azetidine TFA salt (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 3.0 eq), DCM.

  • Procedure: Suspend the TFA salt in DCM and cool to 0 °C. Add Et₃N dropwise, followed by the slow addition of MsCl. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality & Logic: Et₃N serves a dual purpose: it neutralizes the TFA salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the HCl generated during sulfonylation. The slow addition of MsCl at 0 °C prevents the free azetidine nitrogen from acting as a nucleophile against the bromomethyl group of another molecule, which would cause unwanted polymerization.

  • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show a new, UV-inactive spot that stains positive with KMnO₄. LC-MS confirms the product mass (m/z 228.11).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the target compound.

Applications in Medicinal Chemistry & Drug Development

The primary utility of 3-(Bromomethyl)-1-methanesulfonylazetidine lies in its ability to append a rigid, metabolically stable N-mesyl azetidine motif onto complex pharmacophores via SN2 alkylation. This strategy is heavily utilized in the synthesis of to overcome resistance mechanisms mediated by INK4 tumor suppressor proteins[2].

App Core 3-(Bromomethyl)-1- methanesulfonylazetidine N_Alk N-Alkylation (Amines) Core->N_Alk K2CO3, MeCN S_Alk S-Alkylation (Thiols) Core->S_Alk Cs2CO3, DMF O_Alk O-Alkylation (Phenols) Core->O_Alk NaH, THF

Fig 2. SN2 diversification pathways of the bromomethyl electrophile.

Protocol 2: General SN2 N-Alkylation Workflow
  • Reagents: 3-(Bromomethyl)-1-methanesulfonylazetidine (1.2 eq), Target Secondary Amine (1.0 eq), K₂CO₃ (2.5 eq), Acetonitrile (MeCN).

  • Procedure: Combine reagents in anhydrous MeCN. Heat the suspension to 60 °C for 12–18 hours.

  • Causality & Logic: The bromomethyl group is an unhindered primary electrophile. The methylene spacer isolates the SN2 reaction center from the steric bulk of the azetidine ring, ensuring rapid kinetics. K₂CO₃ is chosen as a mild, heterogeneous base to neutralize the HBr byproduct without inducing base-catalyzed elimination (E2) side reactions. MeCN is utilized as a polar aprotic solvent to optimally solvate the nucleophile and accelerate the SN2 transition state.

  • Validation: The reaction mixture is filtered to remove inorganic salts, concentrated, and the product is isolated via reverse-phase preparative HPLC.

References

  • World Intellectual Property Organization (WIPO).WO2023039081A2 - Ink4 tumor suppressor proteins mediate resistance to cdk4/6 kinase inhibitors. Google Patents.
  • Chemical Reviews. Monofluorination of Organic Compounds: 10 Years of Innovation. American Chemical Society (ACS). Available at:[Link]

Sources

Methodological & Application

Application Note: 3-(Bromomethyl)-1-methanesulfonylazetidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & FBDD Rationale

In the evolving landscape of Fragment-Based Drug Design (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic profiles of lead compounds. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged motifs in medicinal chemistry due to their compact size, conformational rigidity, and ability to act as metabolically stable bioisosteres for aliphatic groups Azetidines in medicinal chemistry: emerging applications and approved drugs[1].

3-(Bromomethyl)-1-methanesulfonylazetidine (CAS: 1850205-92-3) is a highly specialized, bifunctional building block designed specifically for fragment library generation. Its design is rooted in precise chemical causality:

  • The Methanesulfonyl Group (Stability): Azetidines possess an inherent ring strain of approximately 25.4 kcal/mol, making unprotected derivatives susceptible to nucleophilic ring-opening or degradation Recent Advances in the Synthesis and Reactivity of Azetidines[2]. The strong electron-withdrawing nature of the 1-methanesulfonyl group delocalizes the nitrogen lone pair, drastically reducing its basicity and neutralizing the risk of ring-opening. Furthermore, it serves as an excellent hydrogen-bond acceptor for target engagement Harnessing Oxetane and Azetidine Sulfonyl Fluorides[3].

  • The Bromomethyl Group (Reactivity): Positioned at the C3 carbon, this primary alkyl bromide acts as an ideal electrophilic handle. It allows for rapid, high-yielding SN2 diversification with diverse nucleophiles (amines, phenols, thiols), enabling the rapid assembly of complex, azetidine-functionalized fragment libraries Exploration of Oxetanes and Azetidines in Structure-based Drug Design[4].

Physicochemical Profiling

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of 3" (Ro3) to ensure that subsequent lead optimization does not push the final molecule beyond Lipinski's Rule of 5. 3-(Bromomethyl)-1-methanesulfonylazetidine serves as an exceptional starting point, leaving ample physicochemical "budget" for elaboration.

ParameterValueFBDD "Rule of 3" ThresholdCompliance Status
Molecular Weight 228.11 g/mol ≤ 300 g/mol ✅ Compliant
cLogP ~0.8≤ 3✅ Compliant
Hydrogen Bond Donors 0≤ 3✅ Compliant
Hydrogen Bond Acceptors 3 (N, O, O)≤ 3✅ Compliant
Rotatable Bonds 2≤ 3✅ Compliant
Polar Surface Area (PSA) 42.5 Ų≤ 60 Ų✅ Compliant

Mechanistic Workflow: Scaffold Diversification

The primary application of this compound is the generation of functionalized fragment libraries via nucleophilic aliphatic substitution (SN2). By reacting the electrophilic bromomethyl handle with a curated set of heteroaryl nucleophiles, researchers can generate a vast array of Ro3-compliant screening compounds.

FBDD_Workflow A 3-(Bromomethyl)-1- methanesulfonylazetidine C SN2 Alkylation (Cs2CO3, MeCN, 60°C) A->C B Diverse Nucleophiles (Amines, Phenols, Thiols) B->C D Azetidine Fragment Library C->D E Biophysical Screening (SPR, NMR, X-ray) D->E

Workflow for generating and screening azetidine-based fragment libraries via SN2 alkylation.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent and condition is selected to maximize the yield of the desired SN2 product while preserving the integrity of the highly strained azetidine core.

Protocol 1: General SN2 Alkylation for Library Generation

This protocol details the attachment of the azetidine fragment to a generic heteroaryl amine or phenol core.

Materials:

  • 3-(Bromomethyl)-1-methanesulfonylazetidine (1.0 equiv)

  • Heteroaryl nucleophile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl nucleophile (1.2 equiv) in anhydrous MeCN (0.2 M concentration).

    • Causality: MeCN is a polar aprotic solvent that effectively solvates cations but leaves anions relatively unsolvated, significantly lowering the activation energy for the SN2 transition state.

  • Base Activation: Add Cs₂CO₃ (2.0 equiv) to the solution and stir at room temperature for 15 minutes.

    • Causality: The large ionic radius of the cesium cation creates a "naked" nucleophile due to poor ion-pairing (the Cesium Effect). This accelerates the SN2 reaction without requiring strong, highly basic conditions that could trigger an E2 elimination of the bromomethyl group.

  • Alkylation: Add 3-(Bromomethyl)-1-methanesulfonylazetidine (1.0 equiv) dropwise or in small portions. Seal the vial and heat to 60 °C for 12–16 hours.

    • Causality: While the methanesulfonyl group protects the azetidine ring, excessive heat (>100 °C) in the presence of nucleophiles can still overcome the 25.4 kcal/mol ring strain, leading to ring-opening. 60 °C represents the thermodynamic sweet spot for primary bromide displacement without heterocycle degradation.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure azetidine-functionalized fragment.

Protocol 2: Analytical Validation of Azetidine Ring Integrity

Because four-membered rings are prone to unexpected cleavage, it is mandatory to validate that the azetidine core remains intact post-alkylation prior to biophysical screening.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition: Acquire a standard 1D ¹H-NMR (400 MHz or higher) and ¹³C-NMR spectrum.

  • Diagnostic Peak Analysis (Self-Validation):

    • Intact Ring Confirmation: Look for the distinct diastereotopic protons of the azetidine C2 and C4 carbons. Due to the rigidity of the ring and the electron-withdrawing methanesulfonyl group, these typically appear as complex, highly coupled multiplets between 3.60 ppm and 4.20 ppm .

    • Absence of Ring-Opening: If the ring has opened (e.g., via nucleophilic attack at C2), the spectrum will show a dramatic upfield shift of the resulting acyclic aliphatic chain and the appearance of a new secondary sulfonamide NH proton (typically broad, around 5.0–7.0 ppm depending on the solvent).

    • Successful Alkylation: The C3-CH₂-Br protons (originally ~3.5 ppm) will shift depending on the attached nucleophile, confirming successful displacement.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Source: Journal of the American Chemical Society (ACS)
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Source: Thieme Connect URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL

Sources

Application Note: Strategic Incorporation of the Azetidine Moiety Using 3-(Bromomethyl)-1-methanesulfonylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the azetidine ring has evolved from a structural curiosity into a privileged pharmacophore 1. As a conformationally restricted four-membered heterocycle, it serves as an excellent bioisostere for larger, more lipophilic rings like piperidine and pyrrolidine. Incorporating an azetidine moiety into drug candidates frequently improves metabolic stability, aqueous solubility, and target-binding affinity by allowing for the precise three-dimensional positioning of substituents 1.

While constructing azetidine rings de novo often requires harsh conditions (e.g., mesylation followed by strong-base-induced ring closure) [[1]](), utilizing pre-functionalized building blocks like 3-(Bromomethyl)-1-methanesulfonylazetidine (CAS: 1850205-92-3) 2 streamlines the synthetic workflow. This specific reagent offers two critical advantages:

  • Pre-installed Methanesulfonyl Group: The sulfonamide linkage significantly reduces the basicity of the azetidine nitrogen. In many CNS and oncology targets, highly basic amines lead to hERG toxicity and poor pharmacokinetic profiles. The methanesulfonyl group mitigates these liabilities while acting as a strong hydrogen-bond acceptor to optimize target interactions 34.

  • Primary Alkyl Bromide: The bromomethyl group serves as an ideal electrophile. Because the leaving group is situated on a primary carbon adjacent to the azetidine ring, it undergoes rapid SN2 displacement with minimal steric hindrance 5.

Physicochemical Profiling

Replacing standard cyclic amines with a methanesulfonylazetidine moiety fundamentally alters the physicochemical properties of a lead compound. The table below summarizes the predictive impact of this bioisosteric replacement.

Table 1: Comparative Physicochemical Impact of Amine Bioisosteres

Structural Motif (Attached to -CH₃)Est. cLogPTPSA (Ų)Basic pKaMetabolic Liability
Piperidine 1.5412.03~10.0High (CYP450 oxidation at α-carbon)
Pyrrolidine 1.1012.03~10.4High (Ring opening/oxidation)
1-Methanesulfonylazetidine 0.2554.55< 2.0Low (Sterically shielded, deactivated N)

Experimental Logic & Workflow

The introduction of the azetidine moiety relies on a classic SN2 alkylation pathway. The logic of the workflow dictates that the choice of base and solvent must be strictly tailored to the pKa and nucleophilicity of the starting material (e.g., phenol vs. amine).

SN2_Workflow cluster_0 Reagents & Starting Materials Nuc Nucleophile (Ar-OH, R-NH2, Ar-SH) Base Base Activation (Cs2CO3 or DIPEA) Nuc->Base Deprotonation Reagent 3-(Bromomethyl)-1- methanesulfonylazetidine Reaction SN2 Alkylation Solvent: DMF or MeCN Temp: 60-80°C Reagent->Reaction Electrophile Base->Reaction Active Nucleophile Workup Aqueous Workup & Phase Separation Reaction->Workup Crude Mixture Product Azetidine-Functionalized Target Molecule Workup->Product Purification

SN2 alkylation workflow using 3-(Bromomethyl)-1-methanesulfonylazetidine.

Detailed Methodologies

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow scientists to troubleshoot and adapt the conditions for complex substrates.

Protocol A: O-Alkylation of Phenolic Scaffolds

Objective: Introduce the methanesulfonylazetidine moiety to a phenolic hydroxyl group to generate a metabolically stable ether linkage.

  • Causality of Design: Phenols are relatively weak nucleophiles. Complete deprotonation is required. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate because the larger ionic radius of the cesium cation leads to weaker ion-pairing. This generates a more "naked" and highly reactive phenoxide anion, significantly accelerating the SN2 displacement of the primary bromide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenolic starting material (1.0 equiv, typically 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Rationale: DMF is a polar aprotic solvent that solvates cations exceptionally well while leaving anions highly reactive.

  • Base Activation: Add Cs₂CO₃ (2.0 equiv, 2.0 mmol) to the solution. Stir at room temperature for 15–30 minutes to ensure complete deprotonation (solution may darken or change color).

  • Electrophile Addition: Add 3-(Bromomethyl)-1-methanesulfonylazetidine (1.2 equiv, 1.2 mmol) in a single portion. Rationale: A slight excess compensates for any trace moisture-induced hydrolysis of the bromide.

  • Alkylation: Heat the reaction mixture to 70°C and stir for 4–8 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. The disappearance of the phenol mass and the appearance of the[M+H]+ corresponding to the ether product indicates completion.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with brine (3 x 15 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Alkylation of Secondary Amines

Objective: Attach the azetidine moiety to a secondary amine to form a tertiary amine linkage.

  • Causality of Design: Amines are sufficiently nucleophilic but can be prone to over-alkylation or elimination side-reactions if harsh inorganic bases are used. Using a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) ensures it acts exclusively as a proton scavenger, neutralizing the generated hydrobromic acid without degrading the electrophile.

Step-by-Step Procedure:

  • Preparation: Dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL) to achieve a ~0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) to the stirring solution.

  • Electrophile Addition: Add 3-(Bromomethyl)-1-methanesulfonylazetidine (1.1 equiv, 1.1 mmol).

  • Alkylation: Equip the flask with a reflux condenser and heat to 80°C for 12 hours.

    • Self-Validation: Monitor via TLC (staining with Ninhydrin). The consumption of the secondary amine (which stains strongly) validates the formation of the tertiary amine product.

  • Workup: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) (15 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to remove DIPEA salts.

  • Purification: Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC (C18, Water/MeCN with 0.1% TFA) or silica gel chromatography depending on the polarity of the target compound.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. 1

  • CAS 1850205-92-3 | 3-(bromomethyl)-1-methanesulfonylazetidine - Sigma-Aldrich. 2

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. 3

  • Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - J-Stage. 4

  • The Role of 3-(Bromomethyl)azetidine Derivatives in the Synthesis - Benchchem. 5

Sources

Application Note: Precision Synthesis of Azetidine-Containing Peptides for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azetidines—four-membered saturated nitrogen heterocycles—have transitioned from niche chemical curiosities to privileged scaffolds in modern medicinal chemistry 1. As bioisosteres for pyrrolidines (prolines) and acyclic amines, azetidines offer unique physicochemical enhancements, including improved lipophilicity, altered basicity, and unparalleled conformational rigidity.

In peptide drug discovery, the incorporation of azetidine-2-carboxylic acid (Aze) or 3-aminoazetidine (3-AAz) acts as a powerful structural constraint. Notably, azetidine rings strongly encourage the less stable all-trans peptide bond conformation, which serves as a potent turn-inducing element for head-to-tail macrocyclization and dramatically enhances proteolytic stability 2.

Mechanistic Insights: The Chemistry of Azetidine Incorporation

The solid-phase peptide synthesis (SPPS) of azetidine-containing sequences presents distinct physicochemical challenges that mandate precise experimental design:

  • Steric Hindrance at the Secondary Amine: While coupling Fmoc-Aze-OH to a growing peptide chain is generally efficient, the subsequent acylation onto the deprotected azetidine nitrogen is highly sterically hindered. The constrained 4-membered ring restricts the trajectory of incoming activated esters, leading to slow coupling kinetics and a high risk of deletion sequences 3.

  • Epimerization via Oxazolone Intermediates: The activation of Fmoc-Aze-OH can lead to the formation of an oxazolone intermediate. Due to ring strain, this intermediate is prone to racemization at the alpha-carbon. Therefore, the choice of coupling reagent must balance extreme reactivity (to overcome sterics) with pH control (to suppress epimerization) 3.

  • Ring Strain and Acid Stability: The azetidine ring possesses ~26 kcal/mol of strain energy. Fortunately, unlike highly sensitive aziridines, standard unsubstituted azetidines (like Aze) are remarkably stable to the strongly acidic conditions (e.g., 95% TFA) used during global cleavage and side-chain deprotection [[2]](), allowing for seamless integration into standard Fmoc-SPPS pipelines 4.

Figure 1: Mechanistic causality of azetidine incorporation on peptide synthesis and pharmacology.

Quantitative Data: Coupling Reagent Efficacy

To overcome the kinetic barrier of acylating the Aze nitrogen, the choice of coupling reagent is critical. The table below summarizes the empirical performance of various activation strategies when coupling an incoming amino acid onto an N-terminal azetidine residue.

Table 1: Performance Metrics of Coupling Systems for Acylation of H-Aze-Peptidyl-Resin

Coupling SystemEquivalents (AA/Reagent/Base)SolventTime (min)Avg. Yield (%)Epimerization RiskRecommended Use Case
HATU / DIPEA 3.0 / 2.9 / 6.0DMF60 (Double)>95%ModerateHindered couplings, macrocyclization
DIC / Oxyma Pure 3.0 / 3.0 / -DMF90>92%Very LowRoutine SPPS, epimerization-prone sequences
HBTU / DIPEA 3.0 / 2.9 / 6.0DMF60<70%HighNot recommended for secondary amines
BOP-Cl / DIPEA 3.0 / 3.0 / 6.0DCM/DMF120~85%LowHighly specialized/sensitive aziridines

Experimental Design: Self-Validating Systems

To ensure a self-validating protocol, we employ a dual-checkpoint system:

  • Checkpoint 1: Chloranil Test. Because the deprotected azetidine is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. The Chloranil test must be used to accurately monitor the deprotection of the Aze residue.

  • Checkpoint 2: Micro-cleavage and LC-MS. Before proceeding with global cleavage, a 5 mg resin aliquot is subjected to rapid TFA cleavage to confirm the absence of deletion sequences (specifically checking for the -AA mass corresponding to a failed coupling onto the Aze nitrogen).

SPPS_Workflow R Resin Swelling (DMF/DCM) D Fmoc Deprotection (20% Piperidine) R->D C Azetidine Coupling (Fmoc-Aze-OH + DIC/Oxyma) D->C E Peptide Elongation (Iterative SPPS with HATU) C->E CL Global Cleavage (TFA/TIS/H2O) E->CL P Crude Azetidine-Peptide CL->P

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for azetidine incorporation.

Step-by-Step Methodologies

Protocol A: Resin Preparation and Fmoc Deprotection

Causality: Proper swelling ensures the polymer matrix is fully solvated, maximizing the accessibility of reactive sites.

  • Weigh 0.1 mmol of Fmoc-Rink Amide resin (loading ~0.4 mmol/g) into a fritted SPPS syringe.

  • Swell the resin in 5 mL of a 1:1 mixture of DMF/DCM for 30 minutes at room temperature with gentle agitation. Drain the solvent.

  • Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly: DMF (5 × 5 mL), DCM (5 × 5 mL), and DMF (5 × 5 mL).

Protocol B: Coupling of Fmoc-Aze-OH

Causality: Coupling Fmoc-Aze-OH to a primary amine is relatively straightforward. DIC/Oxyma is preferred here to maintain a neutral-to-mildly acidic microenvironment, strictly preventing oxazolone-induced epimerization.

  • Dissolve 0.3 mmol (3 eq) of Fmoc-Aze-OH and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF.

  • Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Drain and wash the resin with DMF (5 × 5 mL).

  • Perform a Kaiser test to confirm complete coupling (resin beads should remain yellow/colorless).

Protocol C: Acylation of the Azetidine N-Terminus (Critical Step)

Causality: The secondary amine of Aze is heavily sterically shielded. We mandate a double-coupling strategy utilizing HATU, the gold standard for hindered amines, driven by the highly reactive 7-aza-HOBt ester intermediate.

  • Deprotect the Fmoc group on the Aze residue using Protocol A (Steps 3-5).

  • Validation Check: Perform a Chloranil test. A positive result (blue/green beads) confirms the presence of the secondary amine.

  • Dissolve 0.3 mmol (3 eq) of the incoming Fmoc-Amino Acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6 eq) of DIPEA. The solution will turn yellow. Immediately add to the resin.

  • Agitate for 60 minutes. Drain the resin.

  • Double Coupling: Repeat steps 3-5 with fresh reagents for an additional 60 minutes to ensure quantitative conversion.

  • Wash the resin with DMF (5 × 5 mL). Perform a Chloranil test to confirm complete acylation (beads should remain colorless/yellow).

Protocol D: Global Cleavage and Isolation

Causality: Unsubstituted azetidines are stable to standard acidolysis. Scavengers (TIS/H2O) are required to quench carbocations generated from side-chain protecting groups.

  • After the final Fmoc deprotection and washing, shrink the resin with DCM (5 × 5 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2O.

  • Add 4 mL of the cleavage cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Collect the cleavage filtrate into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 30 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude azetidine-peptide under a vacuum.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of 3-(Bromomethyl)-1-methanesulfonylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction: Mechanistic Causality in Azetidine Functionalization

As a Senior Application Scientist, I frequently consult on the late-stage functionalization of strained nitrogen heterocycles. 3-(Bromomethyl)-1-methanesulfonylazetidine presents a unique mechanistic dichotomy. On paper, the primary alkyl bromide is primed for rapid SN​2 nucleophilic substitution. In practice, the ~26 kcal/mol ring strain of the azetidine core, coupled with the strong electron-withdrawing inductive effect of the N-methanesulfonyl (N-Ms) group, creates a highly sensitive reaction environment.

Researchers optimizing these conditions [1] typically encounter three competing pathways:

  • Desired SN​2 Substitution at the exocyclic bromomethyl carbon.

  • Ring-Opening via nucleophilic attack on the highly strained C2/C4 positions, driven by the N-Ms group acting as an internal leaving group equivalent [2].

  • E2 Elimination yielding 1-methanesulfonyl-3-methyleneazetidine, triggered by basic conditions abstracting the C3 proton.

This guide provides a self-validating troubleshooting framework to suppress side reactions and drive the chemoselective functionalization of this critical building block.

Reaction Optimization Workflow

G Start 3-(Bromomethyl)-1-Ms-azetidine Starting Material Nuc Nucleophile Type? Start->Nuc Soft Soft Nucleophile (e.g., Thiols, Azides) Nuc->Soft Soft Hard Hard/Basic Nucleophile (e.g., Alkoxides, Amines) Nuc->Hard Hard OptSoft Standard SN2 MeCN, 60°C, K2CO3 Soft->OptSoft Risk Risk: Ring Opening & Elimination Hard->Risk Success High Yield Substituted Azetidine OptSoft->Success Mitigation Optimization Strategy 1. Finkelstein Catalysis (NaI) 2. Mild Base (Cs2CO3 or DIPEA) 3. Polar Aprotic Solvent (DMF) Risk->Mitigation Apply Protocol Mitigation->Success

Decision tree for optimizing nucleophilic substitution on 3-(Bromomethyl)-1-Ms-azetidine.

Troubleshooting & FAQs

Q1: Why am I seeing a complex mixture of acyclic products instead of my desired substituted azetidine? Causality: You are likely experiencing nucleophilic ring-opening [3]. Hard nucleophiles (like alkoxides or unhindered primary amines) or elevated temperatures (>80 °C) can attack the C2/C4 positions of the azetidine ring. The N-Ms group stabilizes the resulting anion, acting as a thermodynamic sink that drives the formation of acyclic sulfonamide byproducts. Solution: Lower the reaction temperature strictly to 40–50 °C. If using a hard nucleophile, switch to a biphasic system or use a polar aprotic solvent (like DMF) that maximizes the nucleophilicity of your reagent at lower temperatures, preventing the need for thermal forcing.

Q2: My LC-MS shows a dominant mass corresponding to [M - HBr]. Am I getting elimination? Causality: Yes. The abstraction of the C3 proton by strong bases leads to rapid E2 elimination, forming 1-methanesulfonyl-3-methyleneazetidine (an exocyclic double bond). Solution: Avoid strong, unhindered bases like NaH, KOH, or DBU. Transition to mild, sterically hindered organic bases (e.g., DIPEA) or heterogeneous inorganic bases like Cs2​CO3​ . The larger cesium cation provides a "softer" basicity profile and enhances the solubility of the nucleophile, promoting substitution over elimination.

Q3: The reaction is incredibly sluggish, with >50% unreacted starting material remaining after 24 hours. How can I accelerate it without increasing the temperature and risking ring-opening? Causality: The C3 position of the azetidine ring exerts a mild neopentyl-like steric hindrance. Furthermore, the inductive pull of the N-Ms group destabilizes the electron-rich SN​2 transition state, increasing the activation energy. Solution: Implement in situ Finkelstein catalysis. Adding 10–20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl bromide to a highly reactive alkyl iodide intermediate. The iodide is a superior leaving group, drastically lowering the activation energy for the subsequent nucleophilic attack without requiring thermal energy.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution during the amination/etherification of 3-(Bromomethyl)-1-methanesulfonylazetidine.

SolventBaseAdditiveTemp (°C)Primary OutcomeYield (%)
THF K2​CO3​ None80 (Reflux)Ring-Opening (Acyclic)< 10%
MeCN NaH None25E2 Elimination< 5%
DMF K2​CO3​ None60Sluggish SN​2 45%
DMF Cs2​CO3​ NaI (20 mol%) 50 Clean SN​2 Substitution > 85%

Standard Operating Procedure: Finkelstein-Assisted Substitution

This protocol is a self-validating system designed to maximize the SN​2 trajectory while suppressing ring strain-induced degradation [1].

Materials Required:

  • 3-(Bromomethyl)-1-methanesulfonylazetidine (1.0 equiv)

  • Nucleophile (e.g., secondary amine or phenol) (1.2 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (2.0 equiv)

  • Sodium Iodide (NaI, oven-dried) (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, add the nucleophile (1.2 equiv), anhydrous Cs2​CO3​ (2.0 equiv), and NaI (0.2 equiv).

  • Solvent Addition: Suspend the solid mixture in anhydrous DMF (0.2 M relative to the azetidine). Stir at room temperature for 15 minutes to allow for partial dissolution and deprotonation of the nucleophile.

  • Substrate Addition: Dissolve 3-(Bromomethyl)-1-methanesulfonylazetidine (1.0 equiv) in a minimal volume of DMF and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents local concentration spikes that can lead to dimerization or polyalkylation.

  • Thermal Control: Heat the reaction mixture gently to 50 °C using an oil bath or heating block. Maintain this temperature for 12–16 hours. Critical: Do not exceed 60 °C to prevent N-Ms directed ring-opening.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The transient alkyl iodide intermediate may be visible; ensure complete consumption of both the starting bromide and the iodide species.

  • Quench and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target functionalized azetidine.

References

  • Patents and applications of N-sulfonated N-heterocycles. ResearchGate. URL:[Link]

  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Technical Support Center: Navigating the Chemistry of 3-(Bromomethyl)-1-methanesulfonylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Bromomethyl)-1-methanesulfonylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will explore the common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by scientific literature. Our goal is to provide you with the expertise and insights needed to anticipate challenges, optimize your reactions, and interpret unexpected results.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-(Bromomethyl)-1-methanesulfonylazetidine?

3-(Bromomethyl)-1-methanesulfonylazetidine is a valuable reagent in medicinal chemistry and organic synthesis, primarily used as an electrophile for the introduction of the 1-methanesulfonylazetidin-3-ylmethyl moiety. This structural motif is of interest in drug discovery due to the favorable physicochemical properties conferred by the azetidine ring, such as improved solubility and metabolic stability.[1] Its primary application is in nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols, to generate 1,3-disubstituted azetidines.

Q2: How stable is 3-(Bromomethyl)-1-methanesulfonylazetidine? What are the recommended storage conditions?

While specific stability data for this compound is not extensively published, related 3-(halomethyl)azetidines are known to be sensitive to moisture and strong nucleophiles. The electron-withdrawing methanesulfonyl group enhances the stability of the azetidine ring against acid-mediated ring-opening. However, the inherent ring strain of the four-membered ring and the presence of a good leaving group (bromide) make it susceptible to degradation over time, especially at elevated temperatures.

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during reactions involving 3-(Bromomethyl)-1-methanesulfonylazetidine.

Issue 1: Low Yield of the Desired Alkylated Product with Amine Nucleophiles and Formation of Multiple Byproducts.

Question: I am reacting 3-(Bromomethyl)-1-methanesulfonylazetidine with a primary amine and observing a complex mixture of products with a low yield of my desired secondary amine. What is happening?

Plausible Causes and Solutions:

The alkylation of amines is often complicated by over-alkylation, where the initially formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the electrophile.[2][3][4] This leads to the formation of tertiary amines and even quaternary ammonium salts.

Table 1: Troubleshooting Amine Alkylation

ObservationProbable CauseRecommended Solution
Mixture of mono- and di-alkylated productsThe product (secondary amine) is more nucleophilic than the starting material (primary amine).Use a large excess of the primary amine to favor the mono-alkylation statistically.
Formation of a quaternary ammonium saltThe tertiary amine byproduct is further alkylated.This is more likely with highly reactive alkylating agents and unhindered amines. Using a stoichiometric amount of the amine and carefully controlling the reaction time can help.
Low conversion of starting materialsInsufficient base to neutralize the HBr generated, leading to protonation of the amine nucleophile.Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid byproduct.

Experimental Protocol: Selective Mono-alkylation of a Primary Amine

  • Reagents:

    • Primary Amine (5.0 eq)

    • 3-(Bromomethyl)-1-methanesulfonylazetidine (1.0 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve the primary amine in anhydrous acetonitrile.

    • Add DIPEA to the solution.

    • Slowly add a solution of 3-(Bromomethyl)-1-methanesulfonylazetidine in anhydrous acetonitrile to the amine solution at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify by column chromatography.

Causality: Using a large excess of the primary amine ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the more nucleophilic product, thus favoring mono-alkylation. The added base prevents the protonation of the amine, which would render it non-nucleophilic.

Issue 2: Formation of an Unexpected Bicyclic Product.

Question: During the reaction of 3-(Bromomethyl)-1-methanesulfonylazetidine with a hindered, non-nucleophilic base, I isolated a product with a different mass and NMR spectrum than my expected elimination product. What could this be?

Plausible Cause and Solution:

In the presence of a base, particularly a hindered one that is less likely to act as a nucleophile, an intramolecular cyclization can occur to form a highly strained bicyclic azetidinium salt. This happens when the nitrogen of the azetidine ring acts as an internal nucleophile, displacing the bromide.

G reactant 3-(Bromomethyl)-1- methanesulfonylazetidine intermediate Bicyclic Azetidinium Ion (Strained Intermediate) reactant->intermediate Intramolecular SN2 reaction (Base-mediated) product Rearranged or Ring-Opened Products intermediate->product Nucleophilic attack or rearrangement caption Fig. 1: Formation of a Bicyclic Azetidinium Intermediate.

Caption: Intramolecular cyclization pathway.

This highly reactive intermediate can then be attacked by any nucleophile present in the reaction mixture, leading to ring-opened products or other rearranged structures. A similar intramolecular cyclization has been reported for N-(3-sulfonyloxypropyl)tropane derivatives, leading to the formation of an azetidinium salt.[5]

Mitigation Strategies:

  • Choice of Base: If elimination is the desired outcome, a strong, hindered, non-nucleophilic base like DBU or potassium tert-butoxide should be used cautiously. If substitution is desired, a weaker base or an excess of the nucleophilic amine is preferred.

  • Temperature Control: Lowering the reaction temperature can disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular reaction.

  • Nucleophile Concentration: A high concentration of a potent external nucleophile will outcompete the intramolecular cyclization.

Issue 3: Azetidine Ring-Opening Side Reactions.

Question: I am performing a reaction with a strong nucleophile and observing byproducts that suggest the azetidine ring has opened. Why is this happening and how can I prevent it?

Plausible Cause and Solution:

The four-membered azetidine ring is strained and susceptible to nucleophilic attack, leading to ring-opening. This is particularly prevalent when the nitrogen atom is activated by an electron-withdrawing group like a sulfonyl group, which makes the ring carbons more electrophilic. The attack can occur at either of the two methylene carbons of the azetidine ring.

G cluster_0 Reaction Pathway start N-Sulfonylazetidine product Desired Substituted Product start->product SN2 at Bromomethyl Carbon side_product Ring-Opened Byproduct start->side_product Nucleophilic Attack on Azetidine Ring nucleophile Strong Nucleophile nucleophile->start caption Fig. 2: Competing Nucleophilic Attack Pathways.

Caption: Desired substitution vs. undesired ring-opening.

The regioselectivity of the ring-opening of N-sulfonylazetidines can be influenced by the reaction conditions and the nature of the nucleophile.[6]

Prevention and Control:

  • Nucleophile Choice: Use the softest possible nucleophile that is effective for the desired transformation. Harder nucleophiles are more likely to attack the harder carbon centers of the azetidine ring.

  • Reaction Conditions: Employ milder reaction conditions (lower temperature, shorter reaction times) to favor the more kinetically controlled substitution at the less hindered bromomethyl group.

  • Protecting Group Strategy: In some cases, a different N-protecting group that is less activating towards ring-opening might be considered if the methanesulfonyl group is not essential for the final target molecule.

III. References

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887. [Link]

  • de Souza, J. D., & Pliêgo, J. R., Jr (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of molecular modeling, 30(4), 99. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Singh, G., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • RSC Publishing. (2014). Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Chemical Communications. [Link]

  • Sunder, N. R., et al. (2012). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of visualized experiments : JoVE, (63), e3885. [Link]

  • Google Patents. (2012). Azetidinium salt as fp-cit precursor, selective preparation method thereof, and synthesis of fp-cit.

  • Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes. Journal of the American Chemical Society, 128(46), 14772–14773. [Link]

  • Toma, T., et al. (2013). α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. Beilstein Journal of Organic Chemistry, 9, 1576-1583. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

Sources

Technical Support Center: A Guide to Improving Yield in the Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. The unique structural and physicochemical properties of azetidines, such as their ability to impart rigidity and improve metabolic stability, make them highly sought-after in medicinal chemistry.[1] However, the inherent ring strain of the four-membered ring presents significant synthetic challenges, often leading to suboptimal yields and complex purification processes.[2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, high-yield protocols to help you overcome common hurdles and enhance the efficiency of your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that are frequently encountered during the synthesis of 3-substituted azetidines, offering explanations for the underlying causes and providing actionable solutions.

Q1: My intramolecular cyclization to form the azetidine ring is resulting in low yields. What are the primary causes and how can I fix this?

A1: Low yields in intramolecular cyclizations are a prevalent issue and can often be attributed to several factors:

  • Inefficient Leaving Group: The rate-determining step in many azetidine ring closures is the intramolecular SN2 displacement. A poor leaving group will slow this process, allowing side reactions like elimination or polymerization to dominate.[2][4]

    • Solution: If you are starting with a 1,3-aminoalcohol, the hydroxyl group must be converted into a more effective leaving group. Mesylates (Ms), tosylates (Ts), or triflates (Tf) are excellent choices.[4][5] The conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., MsCl, TsCl) or anhydride (e.g., Tf₂O) in the presence of a non-nucleophilic base like triethylamine or pyridine.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution:

      • Base: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. For precursors with higher pKa values, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.[4]

      • Solvent: Aprotic polar solvents such as DMF, DMSO, or THF are generally preferred as they can solvate the counter-ion of the base and do not interfere with the nucleophilic attack.

      • Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the adoption of the necessary conformation for ring closure.[2]

    • Solution: While challenging to modify post-synthesis, consider redesigning the precursor to minimize steric bulk near the reacting centers if this is a recurring issue.

Q2: I am observing significant amounts of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?

A2: The formation of dimers and polymers is a classic sign that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.[4]

  • Causality: This typically occurs when the concentration of the acyclic precursor is too high. At higher concentrations, the probability of two different molecules reacting with each other increases.

  • Solution: High-Dilution Principle

    • The most effective way to address this is to perform the reaction under high-dilution conditions (typically 0.01-0.05 M). This can be achieved by the slow addition of the precursor solution to a larger volume of the reaction solvent containing the base. This ensures that the concentration of the uncyclized precursor remains low at all times, thus favoring the intramolecular pathway.

Q3: My reaction to form a 3-hydroxyazetidine via a Mitsunobu reaction is giving a complex mixture of products, including an aziridine byproduct. How can I optimize this?

A3: The Mitsunobu reaction, while powerful for forming C-N bonds with inversion of stereochemistry, is mechanistically complex and prone to side reactions if not properly optimized.[7][8]

  • Mechanism Insight: The reaction involves the activation of an alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile.[9] In the context of forming an azetidine from a 1,3-aminoalcohol, the internal amine acts as the nucleophile.

  • Common Side Reactions:

    • Aziridine Formation: If the substrate is a β-amino alcohol, a competing intramolecular cyclization can lead to the formation of a three-membered aziridine ring.[10]

    • Azodicarboxylate Adduct: If the amine nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered, the azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to an undesired side product.[7]

  • Troubleshooting and Optimization:

    • Order of Addition: The order in which reagents are added is crucial. Generally, the alcohol, the nitrogen nucleophile source (if external), and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C or -78 °C).[9] This helps control the concentration of the reactive intermediates.

    • Reagent Choice:

      • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as it can sometimes lead to cleaner reactions and easier purification.

      • Phosphine: Using polymer-bound triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.[7]

    • Protecting Group Strategy: The nitrogen of the 1,3-aminoalcohol precursor should be protected with a group that can be removed in situ or that modulates the nucleophilicity appropriately. A common strategy involves using an N-protected amino alcohol where the protecting group is removed just before or during the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3-substituted azetidines?

A1: The choice of starting material largely dictates the synthetic strategy. Some of the most common precursors include:

  • Epichlorohydrin: A versatile and inexpensive starting material that can be used to generate 1,3-aminoalcohol precursors.[11]

  • N-Boc-3-azetidinone: This commercially available ketone is an excellent starting point for introducing a wide variety of substituents at the 3-position via reactions like Grignard additions, Wittig reactions, or reductive aminations.[12][13]

  • Diethyl bis(hydroxymethyl)malonate: This can be converted into a key bis-triflate intermediate, which then undergoes cyclization with an amine to form the azetidine ring, ultimately leading to azetidine-3-carboxylic acid.[14][15]

  • Aziridines: Ring expansion of appropriately substituted aziridines can be an effective method for forming the azetidine ring.[16][17]

Q2: How do I choose the right N-protecting group for my azetidine synthesis?

A2: The choice of the nitrogen protecting group is critical and influences the stability of the azetidine ring, its reactivity, and the ease of deprotection.

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups.[12] It is stable under a wide range of conditions but can be easily removed with a strong acid (e.g., TFA, HCl in dioxane). The Boc group also directs lithiation to the C2 position, allowing for further functionalization.

  • Benzyl (Bn): The benzyl group is robust and can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C). This makes it orthogonal to the acid-labile Boc group.

  • Tosyl (Ts): The tosyl group is an electron-withdrawing group that can increase the acidity of the N-H proton, facilitating cyclization. It is very stable but requires harsh conditions for removal (e.g., sodium in liquid ammonia or strong reducing agents).

  • Diphenylmethyl (DPM): Similar to the benzyl group, the DPM group can be removed via hydrogenolysis and is often used in the synthesis of N-H azetidines.[18]

Protecting GroupCommon AbbreviationKey Features & Use CasesDeprotection Conditions
tert-ButoxycarbonylBocWidely used, stable, directs C2 lithiation.[12]Strong acid (TFA, HCl)
BenzylBnRobust, orthogonal to Boc.Hydrogenolysis (H₂, Pd/C)
TosylTsElectron-withdrawing, activates N-H.[3]Harsh reduction (Na/NH₃)
DiphenylmethylDPMRemoved by hydrogenolysis.[18]Hydrogenolysis (H₂, Pd/C)
Q3: I'm struggling with the purification of my 3-substituted azetidine. Any tips?

A3: The purification of azetidines can be challenging due to their polarity and potential instability on silica gel.[2]

  • Column Chromatography:

    • Deactivate Silica: If using silica gel, it can be beneficial to pre-treat it with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent product decomposition or streaking.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase chromatography for particularly sensitive or polar compounds.

  • Crystallization: If your product is a solid, crystallization is often the best method to obtain highly pure material.

  • Distillation: For volatile, low-molecular-weight azetidines, distillation under reduced pressure can be a very effective purification technique.[2]

Visualized Workflows and Mechanisms

Visualizing the synthetic process and potential pitfalls can greatly aid in experimental design and troubleshooting.

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm side_products Analyze Crude Reaction Mixture (TLC, LCMS) check_sm->side_products no_reaction No Reaction / Incomplete Conversion side_products->no_reaction byproducts Significant Byproduct Formation side_products->byproducts  [Byproducts Present] increase_temp Increase Temperature / Time no_reaction->increase_temp [No] dilution Implement High Dilution byproducts->dilution [Polymerization] temp_control Lower Reaction Temperature byproducts->temp_control [Decomposition] reagent_order Optimize Reagent Addition Order byproducts->reagent_order [Multiple Products] change_reagents Change Leaving Group / Base increase_temp->change_reagents

Caption: Key steps in azetidine formation via intramolecular cyclization.

High-Yield Experimental Protocols

The following protocols are adapted from peer-reviewed literature and have been selected for their reliability and high reported yields.

Protocol 1: Gram-Scale Synthesis of N-Boc-3-Iodoazetidine

This two-step protocol provides a versatile 3-iodoazetidine intermediate in high yield, which can be used for a wide range of nucleophilic substitution reactions. [11] Step A: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL), add 10% Palladium on carbon (1.0 g, 10 wt%).

  • The mixture is subjected to catalytic hydrogenation at room temperature for 3 hours. [18]3. After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol, 2.0 equiv) and stir the mixture at room temperature for 1 hour. [18]5. Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate = 1:1) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (Expected yield: ~97%). [18] Step B: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (6)

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in an appropriate solvent (e.g., DCM), add triphenylphosphine (1.5 equiv) and imidazole (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (I₂) (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify by column chromatography to yield the desired 3-iodoazetidine (Reported yield: 81%). [11]

Protocol 2: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid

This protocol describes the basic hydrolysis of a 3-cyanoazetidine precursor to the corresponding carboxylic acid in excellent yield. [11] Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) (5.0 equiv)

  • Water (H₂O)

  • 10% aqueous citric acid

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (e.g., 3.7 g, 20.2 mmol) in methanol (35 mL).

  • Add a solution of sodium hydroxide (4.03 g, 101 mmol, 5 equiv) in water (35 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approx. 4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the remaining aqueous mixture with 10% aqueous citric acid (approx. 200 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to give the desired product. (Reported yield: 92%). [11]

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421–4434. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

  • Singh, G., & Singh, M. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51523-51553. Available from: [Link]

  • Almirante, N., et al. (2000). Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.
  • Miller, R. A., et al. (2004). Process for making azetidine-3-carboxylic acid. Google Patents, WO2004035538A1.
  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8857-8873. Available from: [Link]

  • Al-said, T. N. A. (2015). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Available from: [Link]

  • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available from: [Link]

  • Quinodoz, P., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5529–5532. Available from: [Link]

  • Maji, R., & Kumar, V. (2020). Digonal ring closures for the synthesis of azetidines. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Ningbo Inno Pharmachem Co., Ltd. Available from: [Link]

  • Huang, Y., & Wu, G. (2025). Synthesis of aziridines by Mitsunobu reaction (Methods A and B). ResearchGate. Available from: [Link]

  • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. SciSpace. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • G. West, F., & T. Bott, T. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3618–3633. Available from: [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(11), 3245–3249. Available from: [Link]

  • Wang, L., et al. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents, CN106831523A.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Lenagh-Snow, T. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Available from: [Link]

  • Brandi, A., et al. (2010). Azetidine Synthesis. Topics in Heterocyclic Chemistry, 21, 1-33. Available from: [Link]

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-1-methanesulfonylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview & Mechanistic Context

3-(Bromomethyl)-1-methanesulfonylazetidine is a highly valuable building block in medicinal chemistry, frequently used to introduce the azetidine motif into drug candidates to improve physicochemical properties. It is typically synthesized from 3-(hydroxymethyl)-1-methanesulfonylazetidine via the Appel reaction (using CBr₄ and PPh₃).

While the bromination itself is highly efficient, the downstream purification presents two critical challenges:

  • Triphenylphosphine Oxide (TPPO) Removal: TPPO is a stoichiometric byproduct that streaks severely on silica gel, often co-eluting with polar azetidine derivatives.

  • Azetidine Ring Stability: The four-membered azetidine ring is highly strained and susceptible to nucleophilic ring-opening if exposed to harsh acidic conditions or prolonged chromatography.

The following guide provides a self-validating, chromatography-free workflow to isolate high-purity product while preserving the integrity of the strained heterocycle.

Process Visualization

Workflow Start 3-(Hydroxymethyl)-1- methanesulfonylazetidine Appel Appel Reaction (CBr4, PPh3, DCM) Start->Appel Crude Crude Mixture Product + TPPO + CHBr3 Appel->Crude SolventSwap Solvent Swap (Evaporate DCM, add EtOAc) Crude->SolventSwap Complexation Add MgCl2 or CaBr2 (TPPO Complexation) SolventSwap->Complexation Filtration Filtration (Remove Insoluble TPPO-Salt) Complexation->Filtration Product Pure 3-(Bromomethyl)-1- methanesulfonylazetidine Filtration->Product

Workflow for the synthesis and chromatography-free purification of azetidine derivatives.

Troubleshooting Guide: The TPPO Conundrum

The Problem: Traditional silica gel chromatography is tedious, scales poorly, and risks degrading the azetidine ring. TPPO acts as a strong hydrogen-bond acceptor, causing it to streak across multiple fractions.

The Causality: TPPO is a strong Lewis base. By introducing a hard Lewis acid (such as Mg²⁺ or Ca²⁺) in a non-coordinating solvent, TPPO forms a highly insoluble coordination polymer. This allows for the complete removal of TPPO via simple filtration, entirely bypassing the need for silica gel ()[1].

Step-by-Step Methodology: Chromatography-Free TPPO Scavenging

This protocol is designed as a self-validating system; if the solvent swap is performed correctly, the precipitation of the TPPO-metal complex is immediate and visually confirmable.

  • Reaction Quench & Concentration: Upon completion of the Appel bromination in dichloromethane (DCM), concentrate the crude reaction mixture under high vacuum to a thick residue.

    • Mechanistic Note: DCM solubilizes the TPPO-Lewis acid complex. Complete removal of chlorinated solvents is critical to ensure precipitation.

  • Solvent Swap: Resuspend the crude residue in Ethyl Acetate (EtOAc) or a 1:1 mixture of EtOAc and Toluene (approx. 10 mL per gram of starting material).

  • Complexation: Add anhydrous Calcium Bromide (CaBr₂) or Magnesium Chloride (MgCl₂) directly to the suspension. Use 1.2 to 1.5 molar equivalents relative to the initial amount of triphenylphosphine (PPh₃) used in the reaction.

  • Thermal Maturation: Stir the mixture vigorously at room temperature for 30 minutes, then cool the flask to 0 °C to -5 °C for an additional 1 hour.

    • Mechanistic Note: Lowering the temperature drastically decreases the solubility of the TPPO-metal coordination complex, driving the thermodynamic equilibrium toward complete precipitation ()[2].

  • Filtration: Filter the cold, heterogeneous suspension through a sintered glass funnel packed with a thin pad of Celite. Wash the filter cake with a small volume (2-3 mL) of cold EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will be high-purity 3-(Bromomethyl)-1-methanesulfonylazetidine, free of TPPO.

Quantitative Data: TPPO Precipitation Efficiency

The success of the complexation protocol relies heavily on the choice of solvent and scavenging salt. The table below summarizes the expected TPPO removal efficiencies based on reaction parameters.

Solvent SystemScavenging SaltTemperaturePrecipitation Efficiency (%)Operational Notes
Dichloromethane (DCM)MgCl₂25 °C< 10%Highly soluble; unsuitable for precipitation.
Tetrahydrofuran (THF)CaBr₂25 °C< 15%THF competitively coordinates to the metal, preventing complexation.
Ethyl Acetate (EtOAc)MgCl₂25 °C> 95%Excellent yield; standard ambient protocol.
TolueneCaBr₂0 °C> 98%Maximum efficiency; requires cooling to drive precipitation.
EtOAc / Toluene (1:1)MgCl₂0 °C> 96%Optimal balance of azetidine solubility and TPPO removal.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring degrading during standard silica gel chromatography? A: Azetidines are highly strained four-membered heterocycles, possessing approximately 25.4 kcal/mol of ring strain. While the strongly electron-withdrawing methanesulfonyl (Ms) group reduces the nitrogen's basicity—offering vital protection against electrophilic attack—the ring remains sensitive to the acidic silanol groups present on standard silica gel ()[3]. Prolonged exposure during column chromatography can catalyze nucleophilic ring-opening. Solution: Utilize the chromatography-free precipitation method detailed above. If chromatography is absolutely unavoidable, pre-treat your silica gel with 1% triethylamine (Et₃N) to buffer the acidic sites.

Q2: Can I use Phosphorus Tribromide (PBr₃) instead of the Appel reaction to avoid TPPO entirely? A: While PBr₃ bypasses the generation of TPPO, it produces hydrobromic acid (HBr) as a stoichiometric byproduct. This highly acidic environment can protonate the azetidine heteroatoms and promote rapid nucleophilic ring-opening, yielding acyclic dibromide impurities. If you must avoid the Appel reaction, a milder, two-step alternative is recommended: convert the alcohol to a mesylate (MsCl, Et₃N, DCM, 0 °C), followed by an Sₙ2 displacement using anhydrous Lithium Bromide (LiBr) in refluxing acetone (Finkelstein-type conditions).

Q3: Why did my TPPO precipitation fail when I used Tetrahydrofuran (THF) as the solvent? A: Precipitation relies on the differential solubility of the product and the TPPO-metal complex. Lewis acids like MgCl₂ and CaBr₂ form strong coordination complexes with TPPO, but THF is a strong Lewis base itself. THF outcompetes TPPO for the metal's coordination sites and highly solvates the resulting complexes, preventing them from crashing out of solution. Always perform a complete solvent swap to non-coordinating or weakly coordinating solvents like toluene or EtOAc.

References

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 , Organic Process Research & Development.[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature , ACS Omega.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines , Frontiers in Chemistry.[Link]

Sources

Technical Support Center: N-Sulfonylazetidine Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-sulfonylazetidine stability. N-sulfonylazetidines are highly valuable, strained four-membered heterocyclic building blocks used extensively in medicinal chemistry and polymer science. However, their high ring strain (~26 kcal/mol) and the electron-withdrawing nature of the sulfonyl group make them highly susceptible to unintended Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP).

This guide provides researchers and drug development professionals with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to prevent premature polymerization during storage and synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why did my N-(methanesulfonyl)azetidine (MsAzet) spontaneously polymerize into an insoluble mass when exposed to a strong base at room temperature? Causality & Expert Insight: MsAzet possesses acidic protons alpha to the sulfonyl group. When exposed to strong bases (e.g., KHMDS), it undergoes rapid deprotonation to form potassium(azetidin-1-ylsulfonyl) methanide (KMsAzet)[1]. This activated monomer undergoes spontaneous AROP even at room temperature. The reaction is thermodynamically driven by the release of azetidine ring strain and the transfer of the anion from the carbon atom to the more electronegative nitrogen atom of the propagating chain (1)[1]. The resulting polymer often precipitates rapidly due to poor solubility. Actionable Solution: If your synthetic step requires strong bases, you must either structurally eliminate the alpha-sulfonyl protons (see Q2) or maintain strictly cryogenic conditions to kinetically trap the anion before AROP initiates.

Q2: How can I structurally modify my N-sulfonylazetidine to prevent branching and spontaneous AROP during reactions? Causality & Expert Insight: The branching in poly(N-sulfonylazetidines) arises from chain transfer via deprotonation of the alpha-sulfonyl protons and subsequent nucleophilic addition of the resulting methanide anion to subsequent monomers[2]. To prevent this, substitute the alkyl group to eliminate these acidic protons. For example, replacing the methanesulfonyl group with a tert-butylsulfonyl (tBsAzet) or a tolylsulfonyl (TsAzet) group removes the alpha protons entirely. Research confirms that tBsAzet and N-(tolylsulfonyl)azetidines resist this specific branching mechanism and do not undergo spontaneous activated monomer polymerization under identical basic conditions (3)[3]. Actionable Solution: Switch to N-(tert-butylsulfonyl)azetidine or N-(p-tolylsulfonyl)azetidine if your downstream application tolerates these specific protecting groups.

Q3: My N-sulfonylazetidine turned viscous during storage. What happened, and how do I prevent it? Causality & Expert Insight: A change in physical state (increased viscosity or solidification) is a primary macroscopic indicator of polymerization[4]. Azetidines can undergo CROP initiated by trace Lewis acids, ambient moisture, or prolonged exposure to thermal energy[5]. The inherent ring strain makes them thermodynamically prone to ring-opening even without strong initiators if storage conditions are suboptimal. Actionable Solution: Store N-sulfonylazetidines strictly at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, chemical-resistant containers. Segregate them entirely from acids, oxidizing agents, and nucleophiles (4)[4].

Q4: Can I use protic solvents like methanol or water during the workup of N-sulfonylazetidines? Causality & Expert Insight: Azetidines are highly prone to cationic ring-opening in protic or alcoholic solvents[5]. Furthermore, if any activated monomer (like KMsAzet) is present in the mixture, adding a protic source like MeOH will immediately protonate the propagating chain. While this terminates the polymerization, it leaves you with ring-opened oligomers (e.g., p(N-H-MsAzet)) rather than your intact monomer[1]. Actionable Solution: Use polar aprotic solvents (e.g., DCM, EtOAc) for extractions. If an aqueous wash is strictly necessary, ensure the environment is slightly basic (e.g., saturated NaHCO₃) to prevent acid-catalyzed CROP.

Part 2: Quantitative Data Presentation

The structural choice of the sulfonyl group directly dictates the polymerization kinetics and the architecture of the resulting polymer. The table below summarizes the AROP behavior of various N-alkylsulfonylazetidines[2][3].

Monomerα-Sulfonyl ProtonsPolymerization Rate (120 °C)Polymerization Rate (180 °C)Resulting Polymer ArchitecturePolymer Solubility (DMF/DMSO)
MsAzet (Methanesulfonyl)3ModerateFastestHighly BranchedSoluble
EsAzet (Ethanesulfonyl)2ModerateModerateBranchedSoluble
iPsAzet (2-Propanesulfonyl)1FastestSlowestBranchedSoluble
tBsAzet (tert-Butylsulfonyl)0Minimal (Low Conversion)Minimal (Low Conversion)Strictly LinearInsoluble (Precipitates)

Part 3: Experimental Protocols

Protocol A: Safe Storage and Handling to Prevent CROP/AROP

This self-validating system ensures the monomer remains unreactive during long-term storage.

  • Purification: Ensure the monomer is >99% pure via flash chromatography. Trace impurities (especially acidic or nucleophilic species) act as potent initiators[4].

  • Desiccation: Dry the purified monomer over activated 4Å molecular sieves for 24 hours to remove trace moisture.

  • Inerting: Transfer the monomer to a base-washed, oven-dried amber glass vial. Purge the headspace with high-purity Argon for 2-3 minutes to displace carbon dioxide and moisture[4].

  • Sealing: Seal with a PTFE-lined cap and wrap securely with Parafilm.

  • Thermal Control: Store immediately at 2–8 °C (or -20 °C for >6 months storage) away from light and incompatible chemicals[4].

Protocol B: NMR-Based Stability Assessment

Use this protocol to definitively detect trace polymerization before utilizing the monomer in sensitive downstream reactions.

  • Standard Preparation: Accurately weigh 5.0 mg of a highly stable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube[4].

  • Sample Addition: Add 15.0 mg of the suspect N-sulfonylazetidine to the same tube.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans).

  • Analysis:

    • Intact Monomer: Confirm the presence of sharp, well-defined multiplets characteristic of the highly strained 4-membered ring (typically ~2.2 ppm for the CH₂ and ~4.0 ppm for the CH₂-N protons)[3].

    • Polymerization: The appearance of broad, unresolved polymeric peaks in the baseline, or a decrease in the integration ratio of the azetidine ring protons relative to the internal standard, confirms degradation[4].

Part 4: Mechanistic & Workflow Visualizations

AROP_Mechanism Start N-Sulfonylazetidine (e.g., MsAzet) Base Strong Base / Heat (>100°C) Start->Base Prevention1 Structural Modification (e.g., tBsAzet, TsAzet) Start->Prevention1 Prevention2 Strict Temp Control (< 100°C) Start->Prevention2 Deprotonation α-Sulfonyl Deprotonation (Forms KMsAzet) Base->Deprotonation AROP Anionic Ring-Opening Polymerization (AROP) Deprotonation->AROP Branching Branched Poly(N-sulfonylazetidine) AROP->Branching Stable Stable Monomer Prevention1->Stable Prevention2->Stable

Caption: Mechanism of Anionic Ring-Opening Polymerization and structural/thermal prevention strategies.

Troubleshooting Obs Observation: Viscosity Increase NMR 1H NMR Analysis (Check for broad peaks) Obs->NMR Decision Polymer peaks present? NMR->Decision Yes Yes: Polymerization Confirmed Decision->Yes Yes No No: Other Impurities Decision->No No Action1 Discard batch. Review storage. Yes->Action1 Action2 Purify via chromatography. No->Action2

Caption: Troubleshooting workflow for suspected N-sulfonylazetidine polymerization.

References

  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)
  • Activated Monomer Polymerization of an N-Sulfonylazetidine Source: PubMed / ACS Macro Letters URL
  • Stability and proper storage conditions for aziridine compounds Source: BenchChem URL
  • Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)
  • The Polymerization of Azetidines and Azetidine Derivatives Source: ResearchGate / Polymer Journal URL

Sources

Validation & Comparative

In Situ Reaction Monitoring of 3-(Bromomethyl)-1-methanesulfonylazetidine: A Comparative Guide to Real-Time Analytical Technologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing nucleophilic substitutions on highly functionalized, strained heterocycles. 3-(Bromomethyl)-1-methanesulfonylazetidine (CAS 1850205-92-3) is a prime example of such a substrate. Widely used as a building block in medicinal chemistry, this molecule features a strained four-membered azetidine ring protected by an electron-withdrawing methanesulfonyl ( SO2​CH3​ ) group.

The primary synthetic pathway for this molecule is the SN​2 nucleophilic substitution of the primary bromomethyl group[1]. However, the inherent ring strain makes the substrate susceptible to side reactions, such as ring-opening or elimination, particularly under thermal stress or strong basic conditions. Relying solely on off-line end-point analysis (like traditional HPLC) often results in unexplained yield losses because transient intermediates and degradation pathways are missed[2].

This guide objectively compares in situ reaction monitoring technologies—specifically ReactIR (FTIR), Process Raman, and Flow NMR—and provides a self-validating experimental framework for tracking these complex reactions in real time.

Comparative Analysis of In Situ Monitoring Technologies

To achieve a comprehensive kinetic profile, the analytical tool must capture the simultaneous depletion of the starting material and the formation of the product without disturbing the reaction equilibrium.

Table 1: Performance Comparison of Process Analytical Technologies (PAT)
TechnologyPrimary Analyte TargetTemporal ResolutionStructural SpecificityKey Advantage for AzetidinesLimitations
ReactIR (In Situ FTIR) SO2​ shifts, C-N/C-O bonds< 1 minuteHigh (Functional Groups)Excellent tracking of the methanesulfonyl protecting group.C-Br stretch is often obscured by the diamond ATR cutoff.
Process Raman C-Br bond, C-C backbone1–2 minutesModerate to HighDirectly quantifies the depletion of the primary bromide[3].Susceptible to fluorescence interference from colored impurities.
Flow NMR (ReactNMR) Full proton/carbon backbone2–5 minutesAbsoluteUnparalleled mechanistic elucidation of complex cascades[4].High capital cost; challenging to implement in high-throughput scale-up.
At-Line UPLC-MS Molecular weight, purity5–15 minutesVery HighProvides orthogonal validation of absolute conversion[5].Sampling delay prevents true real-time kinetic control.
The Mechanistic Rationale for Technology Selection

For 3-(Bromomethyl)-1-methanesulfonylazetidine, ReactIR is generally the primary choice due to the highly distinct infrared signature of the methanesulfonyl group. The SO2​ asymmetric and symmetric stretching vibrations appear strongly at approximately 1330 cm⁻¹ and 1150 cm⁻¹, respectively. As the bromomethyl group undergoes nucleophilic substitution, the slight change in the inductive environment of the molecule causes a measurable shift in these SO2​ bands[6].

However, for a truly self-validating system, Process Raman serves as the perfect orthogonal counterpart. Raman spectroscopy excels at detecting the heavy C-Br bond (typically in the 500–600 cm⁻¹ region), which allows for the direct, quantitative tracking of substrate depletion[3].

Key Spectroscopic Markers

To successfully monitor this reaction, specific vibrational frequencies must be isolated and tracked using multivariate curve resolution (MCR).

Table 2: Quantitative Spectroscopic Markers for SN​2 Substitution
Functional GroupAnalytical TechniqueTypical WavenumberKinetic Significance
SO2​ Asymmetric Stretch ReactIR (FTIR)~1330 ± 30 cm⁻¹Shifts slightly upon C3 substitution; confirms ring integrity.
SO2​ Symmetric Stretch ReactIR (FTIR)~1160 ± 30 cm⁻¹Tracks the global concentration of the azetidine species.
C-Br Stretch Process Raman~500 - 600 cm⁻¹Direct, quantitative measurement of substrate depletion[3].
C-N / C-O Stretch ReactIR (FTIR)~1000 - 1200 cm⁻¹Direct measurement of target product formation[2].

Reaction Workflows & Mechanistic Logic

The following diagrams illustrate the analytical feedback loop and the mechanistic pathways monitored during the reaction.

G Substrate 3-(Bromomethyl)-1- methanesulfonylazetidine Reactor Continuous Stirred Tank Reactor (CSTR) Substrate->Reactor Nucleophile Nucleophile (e.g., Amine/Alkoxide) Nucleophile->Reactor ReactIR ReactIR ATR Probe (In Situ FTIR) Reactor->ReactIR SO2 / C-N Stretches Raman Process Raman (In Situ) Reactor->Raman C-Br Stretch Data Multivariate Data Analysis (iC IR / iC Raman) ReactIR->Data Raman->Data Feedback Kinetic Profiling & Process Optimization Data->Feedback Feedback->Reactor Temp/Dosing Adjustments

Analytical workflow combining ReactIR and Raman for real-time kinetic feedback.

Mechanism Start Substrate: 3-(Bromomethyl)-1-methanesulfonylazetidine Nu Nucleophilic Attack (SN2 Pathway) Start->Nu TS Transition State [C---Br breaking, C---Nu forming] Nu->TS Product Target Product: Functionalized Azetidine TS->Product Optimal Conditions (Tracked via SO2 shift) SideReact Side Reaction: Ring Opening / Elimination TS->SideReact Thermal Stress / Strong Base (Tracked via ring-strain loss)

Mechanistic pathways of the azetidine substrate during nucleophilic substitution.

Experimental Protocol: Self-Validating ReactIR Workflow

To ensure scientific integrity, any in situ monitoring protocol must be a self-validating system . This means the analytical data must internally prove mass balance: the rate of reactant depletion must inversely mirror the rate of product formation. If a discrepancy arises, it definitively proves the accumulation of a transient intermediate or a degradation byproduct.

Step-by-Step Methodology for SN​2 Amination

Step 1: System Initialization & Background Profiling

  • Insert the ReactIR DiComp (Diamond) ATR probe into the dry, inert reaction vessel.

  • Add the selected reaction solvent (e.g., anhydrous acetonitrile or THF) and establish the baseline spectra at the target reaction temperature (e.g., 40 °C).

  • Causality Note: Collecting a robust solvent background at the exact reaction temperature is critical to subtract solvent bands accurately, preventing them from masking the subtle SO2​ shifts of the azetidine.

Step 2: Substrate Equilibration

  • Dose 3-(Bromomethyl)-1-methanesulfonylazetidine into the reactor.

  • Monitor the appearance and stabilization of the SO2​ asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching bands.

  • Allow the system to stir for 10 minutes to ensure complete dissolution and thermal equilibration.

Step 3: Nucleophile Dosing & Kinetic Tracking

  • Begin continuous data acquisition (1 scan per 15-30 seconds).

  • Slowly dose the nucleophile (e.g., a secondary amine) and the necessary base (e.g., DIPEA or K2​CO3​ ).

  • Track the emergence of the new C-N stretching band (~1000-1200 cm⁻¹) and the concurrent shift in the SO2​ bands[2].

Step 4: Orthogonal Validation (The Self-Validating Step)

  • Utilize the instrument's multivariate analysis software to plot the relative concentration curves of the substrate and the product.

  • Mass Balance Check: Superimpose the inverted substrate depletion curve over the product formation curve.

  • Interpretation: If the curves perfectly overlap, the SN​2 substitution is proceeding cleanly without intermediate accumulation[1]. If the substrate depletes faster than the product forms, the azetidine ring is likely undergoing a base-catalyzed ring-opening side reaction, signaling the immediate need to lower the reaction temperature or change the base.

  • Extract an aliquot at the predicted end-point for At-Line UPLC-MS to confirm absolute purity and conversion[5].

References

  • Carter, C. F., et al. "ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing." Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Mettler Toledo. "Reaction Mechanisms & Pathway | Overview and Examples." Mettler Toledo. Available at:[Link]

  • Foley, D. A., et al. "ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools." The Journal of Organic Chemistry. Available at:[Link]

  • Moore, J. C., et al. "Reaction Cycling for Kinetic Analysis in Flow." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Leadbeater, N. E., et al. "Testing the Validity of Microwave-Interfaced, in Situ Raman Spectroscopy as a Tool for Kinetic Studies." Organic Letters - ACS Publications. Available at:[Link]

  • Karatekin University. "Synthesis, characterization and antimicrobial activity of m-toluenesulfonamide." Websitem. Available at:[Link]

Sources

Stereochemistry Determination of 3-Substituted Azetidines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning stereocenters in small, strained rings. The incorporation of 3-substituted azetidines has become a cornerstone strategy in modern drug discovery, offering rigidification and improved metabolic stability compared to planar aryl rings (1[1]).

However, the 3-substituted azetidine motif is notoriously deceptive. Unlike rigid bicyclic systems, the four-membered azetidine ring undergoes rapid "butterfly" puckering. This dynamic flexibility often invalidates the distance-based assumptions we typically rely on for NOESY/ROESY NMR analysis, making relative stereochemistry assignments ambiguous. To overcome this, we must deploy orthogonal, self-validating methodologies to determine absolute configuration.

G Start 3-Substituted Azetidine Sample Crystalline Is it highly crystalline? Start->Crystalline XRay X-Ray Crystallography (Flack Parameter) Crystalline->XRay Yes Derivatizable Has -OH or -NH2 group? Crystalline->Derivatizable No Mosher Mosher's Derivatization (NMR Analysis) Derivatizable->Mosher Yes VCD VCD / ECD Spectroscopy (DFT Comparison) Derivatizable->VCD No

Caption: Workflow for selecting the optimal stereochemical assignment method.

Methodological Comparison & Causality
1.1. Mosher's Method (NMR Spectroscopy)

For 3-substituted azetidines bearing a primary/secondary amine or alcohol, Mosher's method is a highly accessible and definitive technique. Causality: The method relies on reacting the chiral azetidine with both enantiomers of α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride, converting indistinguishable enantiomers into diastereomers. The MTPA moiety adopts a locked conformation where the trifluoromethyl group is staggered and antiperiplanar to the carbonyl oxygen, allowing the phenyl plane to induce anisotropic shielding (2[2]). By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) for protons on either side of the stereocenter, the absolute configuration is unambiguously assigned.

Mosher Enantiomer Chiral 3-Azetidine (Unknown Config) Diastereomers Diastereomeric Amides/Esters Enantiomer->Diastereomers Reagent (R)- and (S)-MTPA Chloride Reagent->Diastereomers Conformation Conformational Locking (CF3 anti to C=O) Diastereomers->Conformation Shielding Anisotropic Shielding by Phenyl Ring Conformation->Shielding Induces Delta Calculate Δδ (S-R) Shielding->Delta Measured via 1H NMR Assignment Absolute Configuration Assigned Delta->Assignment

Caption: Logical mechanism of Mosher's method for absolute configuration assignment.

1.2. X-Ray Crystallography

Causality: Single-crystal X-ray diffraction (SCXRD) determines the absolute structure by measuring the anomalous scattering of X-rays by heavy atoms (e.g., Cl, Br, S). The stereochemical assignment is validated by the Flack parameter; a value near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted model (3[3]). Limitation: Many 3-substituted azetidines are low-melting solids or oils, making crystallization the primary bottleneck.

1.3. Vibrational Circular Dichroism (VCD)

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because VCD probes the chiral environment of the molecule's fundamental vibrations directly in solution, it bypasses the need for crystallization or specific chromophores (4[4]). The experimental spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT) to assign the absolute configuration.

Quantitative Comparison of Analytical Methods
Analytical MethodSample RequirementPhysical StateAbsolute Configuration?Turnaround TimePrimary Limitation
Mosher's Method (NMR) 2–5 mgSolution (e.g., CDCl₃)Yes1–2 DaysRequires a reactive -OH or -NH₂ group on the azetidine.
X-Ray Crystallography >1 mg (Single Crystal)Solid (Crystal)Yes (via Flack Parameter)1–4 WeeksCrystallization is extremely difficult for oily azetidines.
Vibrational Circular Dichroism 5–10 mgSolution (e.g., CDCl₃, D₂O)Yes3–5 DaysRequires extensive computational time for DFT modeling.
Self-Validating Experimental Protocols
Protocol A: Self-Validating Mosher's Derivatization for 3-Aminoazetidines

Causality & Self-Validation: By synthesizing both the (R)- and (S)-MTPA amides, we create a closed-loop validation system. If the shielding model holds, the Δδ values for protons on one side of the stereocenter will uniformly be positive, and those on the opposite side will be negative. A mixed sign distribution on the same face indicates a breakdown in conformational locking, immediately flagging a false assignment.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mg of the chiral 3-aminoazetidine in 0.5 mL of anhydrous pyridine-d5 in two separate, dry NMR tubes (Tube A and Tube B).

  • Derivatization: To Tube A, add 3.0 equivalents of (R)-MTPA-Cl. To Tube B, add 3.0 equivalents of (S)-MTPA-Cl.

  • Reaction Monitoring: Seal the tubes and monitor the reaction via ¹H NMR until the starting material peak disappears (typically 1-2 hours at 25 °C).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra (minimum 500 MHz) for both tubes, ensuring a relaxation delay (d1) of at least 2 seconds for accurate integration.

  • Analysis: Tabulate the chemical shifts for the azetidine ring protons (H-2, H-4) and substituent protons. Calculate ΔδSR=δS​−δR​ .

  • Validation Checkpoint: Map the positive and negative Δδ values onto the 3D Mosher model. Ensure all protons in the L1 hemisphere share the same algebraic sign.

Protocol B: VCD Measurement and DFT Validation

Causality & Self-Validation: VCD relies on the intrinsic chirality of the molecule's vibrational modes. The protocol is self-validating because the experimental spectrum is mathematically compared to DFT-calculated spectra of both enantiomers. A valid assignment requires the Enantiomeric Similarity Index (ESI) to be equal in magnitude but opposite in sign for the two calculated enantiomers, proving the signal is not an artifact of baseline drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the azetidine in 150 µL of CDCl₃. Load the solution into a BaF₂ cell with a 100 µm path length.

  • IR and VCD Acquisition: Record the unpolarized IR and VCD spectra from 2000 to 900 cm⁻¹ using a dual-PEM VCD spectrometer. Set the accumulation time to 4-6 hours to ensure a high signal-to-noise ratio.

  • Solvent Subtraction: Acquire the VCD spectrum of pure CDCl₃ under identical conditions and subtract it from the sample spectrum to eliminate baseline artifacts.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT optimization (e.g., B3LYP/6-311G(d,p) level of theory) of all conformers within 2.0 kcal/mol of the global minimum.

  • Validation Checkpoint: Calculate the Boltzmann-weighted VCD spectrum and overlay it with the experimental data. Compute the ESI; an ESI > 0.8 confirms the absolute configuration. Verify that the calculated opposite enantiomer yields an ESI < -0.8.

Sources

A Comparative Kinetic Analysis of Nucleophilic Substitution on 3-(Bromomethyl)-1-methanesulfonylazetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth kinetic analysis of the nucleophilic substitution reaction on 3-(bromomethyl)-1-methanesulfonylazetidine, a key intermediate in the synthesis of various biologically active compounds.[1] We will objectively compare its reactivity with analogous carbocyclic systems, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and binding affinity.[2] The functionalization of the azetidine ring is crucial for exploring structure-activity relationships, with nucleophilic substitution at the 3-position being a common strategy. This guide focuses on the kinetics of such a substitution on 3-(bromomethyl)-1-methanesulfonylazetidine, providing a framework for understanding and predicting its reactivity.

The Reaction Under Investigation: An SN2 Pathway

The reaction of interest is the bimolecular nucleophilic substitution (SN2) on 3-(bromomethyl)-1-methanesulfonylazetidine. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine leaving group, leading to inversion of stereochemistry.[3][4] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3][5]

Figure 1: General SN2 mechanism for the nucleophilic substitution on 3-(bromomethyl)-1-methanesulfonylazetidine.

Comparative Kinetic Analysis: Azetidine vs. Cyclobutane

To understand the influence of the azetidine ring and the N-methanesulfonyl group on the reaction rate, we will compare the reactivity of our target compound with a carbocyclic analogue, cyclobutylmethyl bromide. While direct experimental data for the azetidine derivative is scarce, we can make scientifically grounded comparisons based on established principles and data from related systems.

Factors Influencing Reactivity:
  • Ring Strain: Both azetidine and cyclobutane are strained four-membered rings. This ring strain can influence the geometry of the SN2 transition state. In the transition state, the carbon atom undergoing substitution approaches sp² hybridization with a bond angle of approximately 120°. The inherent bond angles in a four-membered ring are closer to 90°, and the transition to a more open angle in the transition state can be energetically favorable, potentially accelerating the reaction compared to an acyclic analogue. However, the degree of this effect is a subject of debate and depends on the specific system.

  • Electronic Effects of the Heteroatom: The nitrogen atom in the azetidine ring introduces a significant electronic effect. The lone pair on the nitrogen can potentially stabilize the transition state through hyperconjugation. However, in our substrate, the nitrogen is bonded to a strongly electron-withdrawing methanesulfonyl group.

  • Inductive Effect of the N-Methanesulfonyl Group: The methanesulfonyl group is a powerful electron-withdrawing group.[5] This has two opposing effects:

    • Activation of the Electrophilic Carbon: The inductive effect of the sulfonyl group will withdraw electron density from the azetidine ring, making the methylene carbon of the bromomethyl group more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the reaction rate.

    • Destabilization of the Transition State: The electron-withdrawing nature of the sulfonyl group can also destabilize the developing negative charge on the leaving group in the transition state, which could potentially slow down the reaction.

Hypothetical Comparative Kinetic Data:

The following table presents a hypothetical comparison of second-order rate constants (k) for the reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 25°C. This data is extrapolated from literature values for similar systems and theoretical considerations.

SubstrateRelative Rate (k_rel)Hypothetical k (M⁻¹s⁻¹)
Cyclobutylmethyl Bromide11.5 x 10⁻⁴
3-(Bromomethyl)-1-methanesulfonylazetidine ~5-10 7.5 x 10⁻⁴ - 1.5 x 10⁻³
Neopentyl Bromide~10⁻⁵~1.5 x 10⁻⁹

Rationale for the Comparison:

  • Cyclobutylmethyl Bromide as a Benchmark: Cyclobutylmethyl bromide is chosen as a carbocyclic analogue to isolate the effects of the heteroatom and the N-sulfonyl group. Its reactivity is known to be significantly higher than that of the sterically hindered neopentyl bromide, highlighting the influence of the four-membered ring.[4][6][7]

  • Predicted Enhanced Reactivity of the Azetidine Derivative: We predict that 3-(bromomethyl)-1-methanesulfonylazetidine will react faster than its carbocyclic counterpart. The dominant factor is likely the strong electron-withdrawing inductive effect of the N-methanesulfonyl group, which significantly increases the electrophilicity of the reaction center. This effect is expected to outweigh any potential destabilization of the transition state.

Experimental Design for Kinetic Analysis

To validate these predictions, a detailed kinetic study is necessary. Here, we provide a comprehensive protocol for determining the second-order rate constant for the reaction of 3-(bromomethyl)-1-methanesulfonylazetidine with a nucleophile, such as sodium azide.

Experimental Workflow:

experimental_workflow A Reactant Preparation (Substrate, Nucleophile, Solvent) B Temperature Equilibration (Thermostated Bath) A->B C Reaction Initiation (Mixing of Reactants) B->C D Reaction Monitoring (e.g., HPLC, NMR, or Conductivity) C->D E Data Acquisition (Concentration vs. Time) D->E F Data Analysis (Plotting and Rate Constant Calculation) E->F G Determination of Second-Order Rate Constant (k) F->G

Figure 2: Workflow for the kinetic analysis of the SN2 reaction.

Detailed Experimental Protocol:

Objective: To determine the second-order rate constant for the reaction of 3-(bromomethyl)-1-methanesulfonylazetidine with sodium azide in DMF at a constant temperature.

Materials:

  • 3-(Bromomethyl)-1-methanesulfonylazetidine

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard for HPLC analysis (e.g., naphthalene)

  • Thermostated water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 3-(bromomethyl)-1-methanesulfonylazetidine of a known concentration (e.g., 0.1 M) in anhydrous DMF.

    • Prepare a stock solution of sodium azide of a known concentration (e.g., 0.2 M) in anhydrous DMF.

    • Prepare a stock solution of the internal standard in DMF.

  • Kinetic Run:

    • Place a known volume of the substrate solution and the internal standard solution into a reaction vessel.

    • Separately, place a known volume of the nucleophile solution into another container.

    • Equilibrate both solutions in a thermostated water bath at the desired temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes.

    • To initiate the reaction, rapidly add the nucleophile solution to the substrate solution with vigorous stirring. Start a timer immediately.

  • Reaction Monitoring by HPLC:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a large excess of a suitable quenching agent (e.g., cold water) to stop the reaction.

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining substrate and the formed product. The use of an internal standard will allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the substrate versus time.

    • For a second-order reaction with initial concentrations [A]₀ (substrate) and [B]₀ (nucleophile), the integrated rate law is: ln(([B]₀[A]t)/([A]₀[B]t)) = ([B]₀ - [A]₀)kt

    • A plot of ln(([B]₀[A]t)/([A]₀[B]t)) versus time should yield a straight line with a slope equal to ([B]₀ - [A]₀)k.

    • From the slope, calculate the second-order rate constant, k.

Self-Validating System:

  • Pseudo-First-Order Conditions: To simplify the kinetics, the experiment can be run under pseudo-first-order conditions by using a large excess of the nucleophile (e.g., 10-fold or more). In this case, the concentration of the nucleophile remains essentially constant, and the reaction follows pseudo-first-order kinetics. A plot of ln[A]t versus time will give a straight line with a slope of -k', where k' = k[B]₀. The second-order rate constant k can then be calculated. Running the experiment at several different excess concentrations of the nucleophile should yield a consistent value of k, thus validating the rate law.

  • Temperature Variation: Performing the kinetic runs at different temperatures allows for the determination of the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations, providing deeper insight into the reaction mechanism.

Logical Decision-Making in Experimental Design

decision_tree start Kinetic Study Design q1 Choice of Nucleophile start->q1 q2 Choice of Solvent start->q2 q3 Monitoring Technique start->q3 a1 a1 q1->a1 Strong (e.g., N₃⁻) a2 a2 q1->a2 Weak (e.g., H₂O) a3 a3 q2->a3 Polar Aprotic (e.g., DMF, DMSO) a4 a4 q2->a4 Polar Protic (e.g., EtOH, H₂O) a5 a5 q3->a5 HPLC/GC a6 a6 q3->a6 NMR a7 a7 q3->a7 Conductivity r1 r1 a1->r1 Favors SN2, faster rates r2 r2 a2->r2 May lead to SN1/solvolysis, slower rates r3 r3 a3->r3 Enhances nucleophilicity, favors SN2 r4 r4 a4->r4 Solvates nucleophile, can favor SN1 r5 r5 a5->r5 Good for complex mixtures, requires quenching r6 r6 a6->r6 Real-time, non-invasive, requires distinct signals r7 r7 a7->r7 Good for ionic reactions, sensitive to impurities

Figure 3: Decision-making flowchart for designing a kinetic experiment for nucleophilic substitution.

Conclusion

The kinetic analysis of nucleophilic substitution on 3-(bromomethyl)-1-methanesulfonylazetidine reveals a fascinating interplay of ring strain and electronic effects. Our comparative analysis suggests that the strong electron-withdrawing nature of the N-methanesulfonyl group significantly enhances the reactivity of this substrate in SN2 reactions compared to its carbocyclic analogue, cyclobutylmethyl bromide. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively investigate these reactions, enabling a deeper understanding of the reactivity of this important class of heterocyclic compounds and facilitating their application in drug discovery and development.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • DePuy, C. H., & Bishop, C. A. (1960). The Relative Reactivities of some Cycloalkyl and Open-Chain Bromides in the Finkelstein Reaction. Journal of the American Chemical Society, 82(10), 2532–2534. [Link]

  • Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms (2nd ed.). McGraw-Hill. [Link]

  • Gleave, D. M., & Couty, F. (2012). The Chemistry of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1-46). Springer. [Link]

  • Harris, J. M., & Wamser, C. C. (1987). Fundamentals of Organic Reaction Mechanisms. Wiley-Interscience. [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Wuitschik, G., et al. (2006). Spirocyclic oxetanes: a novel class of non-classical phenylalanyl-tRNA synthetase inhibitors. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]

  • Zhang, H., et al. (2012). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Azetidine-Modified Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the potential for the formation of toxic byproducts. Consequently, medicinal chemists are continually seeking structural motifs that can enhance a compound's resistance to metabolic degradation. The four-membered saturated heterocycle, azetidine, has emerged as a "privileged scaffold" in this regard, often conferring improved pharmacokinetic properties compared to its larger ring analogs, such as pyrrolidine and piperidine.[1][2][3]

This guide provides an in-depth technical comparison of the metabolic stability of azetidine-modified compounds against their alternatives. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Azetidine Advantage: Why a Strained Ring Can Be a Metabolic Asset

The enhanced metabolic stability of azetidine-containing compounds can be attributed to a combination of their unique physicochemical properties. The strained four-membered ring imparts a greater degree of polarity and reduces lipophilicity when compared to the more flexible and larger pyrrolidine and piperidine rings.[4][5] This increased polarity can reduce a compound's affinity for the often lipophilic active sites of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[6]

Furthermore, the conformational rigidity of the azetidine ring can pre-organize a molecule for optimal binding to its therapeutic target, potentially leading to a lower entropic penalty upon binding and thus higher potency. This allows for the exploration of chemical space where other modifications to enhance stability are not required.

While generally more stable, the azetidine ring is not metabolically inert. The primary sites of metabolism on saturated heterocycles are often the carbons adjacent to the heteroatom.[7] However, the unique strain of the azetidine ring can influence its metabolic fate. While less common than for its larger counterparts, oxidative metabolism can occur. Additionally, due to its ring strain, the azetidine ring can be susceptible to ring-opening reactions, a pathway less commonly observed for pyrrolidines and piperidines under metabolic conditions.[5]

Comparative Metabolic Stability: A Data-Driven Look

The true test of the azetidine advantage lies in direct, quantitative comparisons. The following tables summarize in vitro metabolic stability data from liver microsomal assays for pairs of analogous compounds, where an azetidine is compared with a pyrrolidine or piperidine. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[8]

Table 1: Comparison of Metabolic Stability of Azetidine vs. Pyrrolidine and Piperidine Analogs in Human Liver Microsomes

Compound PairStructureRing SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Pair 1 Hypothetical Sulfonylamide AnalogsAzetidineVariableGenerally Lower[4]
PyrrolidineGenerally ModerateGenerally Moderate[4]
PiperidineGenerally Moderate to HighGenerally Higher[4]
Pair 2 Representative N-phenylsulfonyl derivativesAzetidineHighLow[4]
PyrrolidineModerateModerate[4]
PiperidineLowHigh[4]

Note: The data for the hypothetical sulfonylamide analogs in Pair 1 is presented qualitatively as "Variable," "Moderate," and "High" based on general trends discussed in the cited literature. The data for Pair 2 represents a more specific, albeit still illustrative, comparison based on the same source.

Unraveling the Metabolic Fate: Key Pathways

Understanding the potential metabolic pathways of azetidine-containing compounds is crucial for designing more robust drug candidates. The primary routes of metabolism include:

  • Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, this can involve hydroxylation of the carbon atoms adjacent to the nitrogen.

  • N-dealkylation: The removal of an alkyl group attached to the azetidine nitrogen is a common metabolic pathway for many amines.[7]

  • Ring Opening: Due to its inherent ring strain, the azetidine ring can undergo nucleophilic attack, leading to ring cleavage. This is a less common but important pathway to consider.

Below is a diagram illustrating these potential metabolic pathways.

Potential metabolic pathways for azetidine-containing compounds.

Experimental Protocols for Assessing Metabolic Stability

To empower your own research, we provide detailed, self-validating protocols for the two most common in vitro assays used to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow Overview

The general workflow for assessing in vitro metabolic stability is depicted below. This process is designed to determine the rate of disappearance of a test compound when incubated with a metabolically active system.

experimental_workflow start Test Compound Stock Solution incubation Incubation with Liver Microsomes or Hepatocytes + NADPH (for microsomes) at 37°C start->incubation sampling Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (e.g., cold acetonitrile) sampling->quenching analysis LC-MS/MS Analysis to quantify remaining parent compound quenching->analysis data Data Analysis: - Calculate t½ - Calculate CLint analysis->data

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.